
phenyl-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone, also known as PTM, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. PTM is a member of the pyridine family and is known for its unique chemical structure and properties.
作用機序
The mechanism of action of phenyl-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes involved in cellular processes. phenyl-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone has been reported to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. phenyl-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
phenyl-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone has been reported to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and protection against oxidative stress. phenyl-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone has also been shown to increase the levels of glutathione, a major antioxidant in the body, and reduce the levels of reactive oxygen species (ROS), which are known to cause cellular damage.
実験室実験の利点と制限
Phenyl-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone has several advantages for lab experiments, including its high purity and stability, which make it suitable for biochemical and pharmacological studies. However, phenyl-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on phenyl-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone, including the investigation of its potential therapeutic applications in other disease conditions, such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the mechanism of action of phenyl-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone and its effects on various signaling pathways and enzymes. The development of novel phenyl-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone derivatives with improved solubility and bioavailability is also an area of future research.
合成法
Phenyl-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone can be synthesized in several ways, including the reaction of 3,6-dihydro-2H-pyridin-1-one with 4-thiophen-2-ylboronic acid in the presence of palladium catalysts. Another method involves the reaction of 4-chloro-2-(phenylamino)pyridine with thiophene-2-carboxylic acid in the presence of a base. Both methods have been reported to yield high purity phenyl-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone.
科学的研究の応用
Phenyl-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone has been extensively studied for its potential therapeutic applications in various disease conditions, including cancer, Alzheimer's disease, and Parkinson's disease. phenyl-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone has been shown to have anticancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. In Alzheimer's disease, phenyl-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone has been reported to inhibit the formation of beta-amyloid plaques, which are believed to be a major contributing factor to the pathogenesis of the disease. In Parkinson's disease, phenyl-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone has been shown to protect dopaminergic neurons from oxidative stress and apoptosis.
特性
IUPAC Name |
phenyl-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NOS/c18-16(14-5-2-1-3-6-14)17-10-8-13(9-11-17)15-7-4-12-19-15/h1-8,12H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQLVXXLKQDHEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CS2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone](/img/structure/B7594047.png)
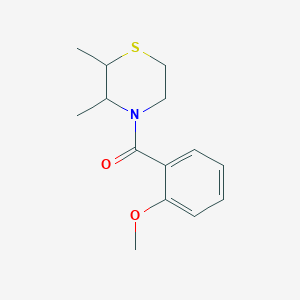
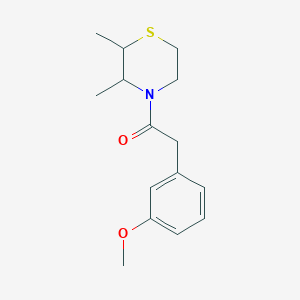
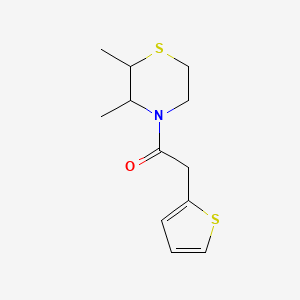
![(2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone](/img/structure/B7594065.png)
![(2,3-Dimethylthiomorpholin-4-yl)-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanone](/img/structure/B7594068.png)

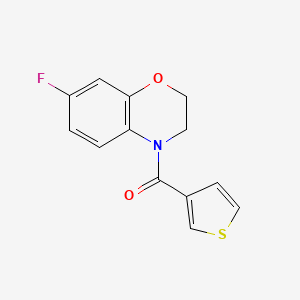
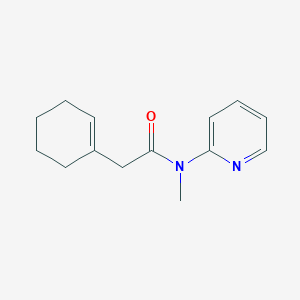
![3-(oxolan-2-yl)-N-[2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B7594093.png)
![3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide](/img/structure/B7594101.png)
![5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7594105.png)
